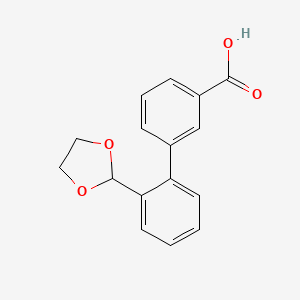
2'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Übersicht
Beschreibung
“2’-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C16H14O4 . It belongs to the class of organic compounds known as dioxolanes, which are acyclic acetals .
Molecular Structure Analysis
The molecular structure of “2’-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid” can be analyzed using various spectroscopic methods. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of atoms and the types of chemical bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Biphenyl-based compounds have significant pharmaceutical applications, particularly in treating hypertension and inflammation. A study by Kwong et al. (2017) synthesized a series of biphenyl ester derivatives, demonstrating their potential as tyrosinase inhibitors. The structural analysis through single-crystal X-ray diffraction highlighted the densely packed crystal structure attributable to the biphenyl moiety, underscoring the structural uniqueness and potential functional diversity of such compounds (Kwong et al., 2017).
Molecular Docking and Inhibition Studies
The same study also conducted molecular docking studies, which revealed the compounds' inhibitory effects on tyrosinase activity by binding primarily to the active-site entrance rather than the inner copper binding site. This finding is crucial for developing novel inhibitors with specific target sites, offering insights into the molecular interactions and potential for pharmacological innovation (Kwong et al., 2017).
Novel Synthetic Approaches
Research by Winneroski and Xu (2004) explores two complementary methods for synthesizing 2-alkoxy carboxylic acids, utilizing 1,3-dioxolan-4-ones. This demonstrates the chemical versatility and potential of dioxolan derivatives in synthesizing complex organic molecules, highlighting the innovative synthetic pathways that can be pursued using this compound as a starting point (Winneroski & Xu, 2004).
Coordination Polymers and Luminescence
A study on organotin carboxylates revealed the synthesis of novel compounds with unique hexanuclear cage structures. These structures exhibit interesting luminescent properties and antitumor activities, suggesting potential applications in materials science and oncology (Xiao et al., 2019). Additionally, the synthesis of coordination polymers based on dicarboxylate and various organic N-donor ligands has been explored, leading to compounds with significant luminescent properties and potential applications in photoluminescent materials and energy storage (Su et al., 2017).
Eigenschaften
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)12-5-3-4-11(10-12)13-6-1-2-7-14(13)16-19-8-9-20-16/h1-7,10,16H,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQPRIGYDJGXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589678 | |
| Record name | 2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid | |
CAS RN |
400750-15-4 | |
| Record name | 2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



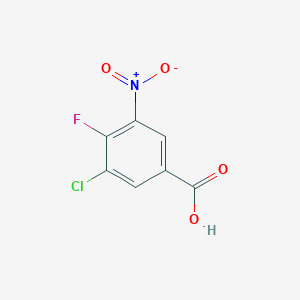
![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)
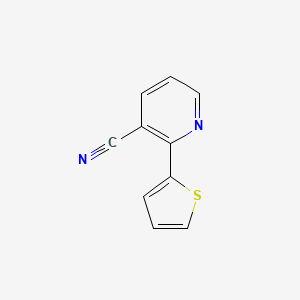
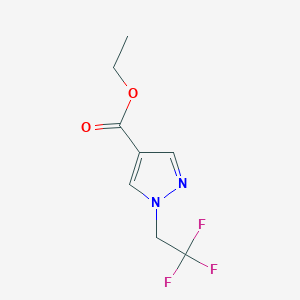

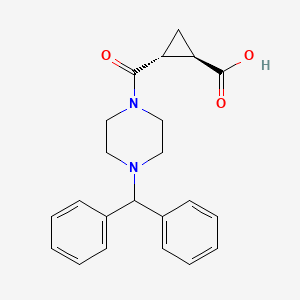
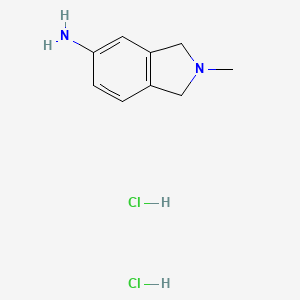
![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
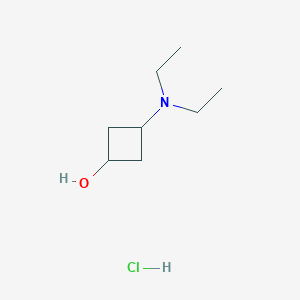
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
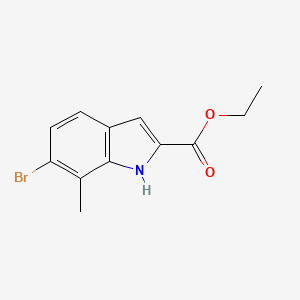
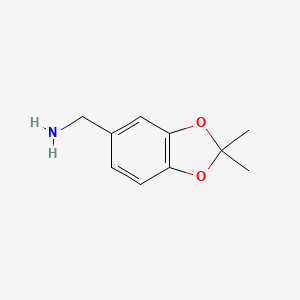
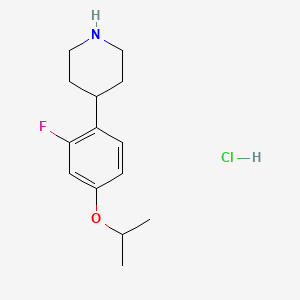
![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)